[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](3-morpholin-4-ylpropyl)amine
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Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions, where the pyrazole derivative reacts with a morpholine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects . The exact mechanism would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminopyrazole: A similar compound with a pyrazole ring substituted with dimethyl groups and an amino group.
3,5-Dimethyl-1H-pyrazole: Another related compound with a pyrazole ring substituted with dimethyl groups.
Uniqueness
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H26Cl2N4O |
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Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C13H24N4O.2ClH/c1-12-10-15-16(2)13(12)11-14-4-3-5-17-6-8-18-9-7-17;;/h10,14H,3-9,11H2,1-2H3;2*1H |
InChI Key |
DPNJSNRFAQEMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCCN2CCOCC2.Cl.Cl |
Origin of Product |
United States |
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